molecular formula C15H20F3NO4S B5108310 MFCD02656025

MFCD02656025

Cat. No.: B5108310
M. Wt: 367.4 g/mol
InChI Key: NXVBIDWCYZNJET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5-trifluoro-4-([(mesitylsulfonyl)amino]methyl)pentanoic acid typically involves the introduction of trifluoromethyl groups and the mesitylsulfonyl moiety through a series of organic reactions. One common method includes the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. The mesitylsulfonyl group can be introduced through sulfonylation reactions using mesitylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5,5,5-trifluoro-4-([(mesitylsulfonyl)amino]methyl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

5,5,5-trifluoro-4-([(mesitylsulfonyl)amino]methyl)pentanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.

    Biology: The compound’s fluorinated nature makes it useful in studying biological systems, as fluorine atoms can act as probes in various biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 5,5,5-trifluoro-4-([(mesitylsulfonyl)amino]methyl)pentanoic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The mesitylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5,5-trifluoro-4-([(mesitylsulfonyl)amino]methyl)pentanoic acid is unique due to its combination of trifluoromethyl and mesitylsulfonyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions with biological or chemical systems.

Properties

IUPAC Name

5,5,5-trifluoro-4-[[(2,4,6-trimethylphenyl)sulfonylamino]methyl]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3NO4S/c1-9-6-10(2)14(11(3)7-9)24(22,23)19-8-12(15(16,17)18)4-5-13(20)21/h6-7,12,19H,4-5,8H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVBIDWCYZNJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(CCC(=O)O)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.